molecular formula C16H29NO4 B12982955 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid CAS No. 143415-52-5

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid

Cat. No.: B12982955
CAS No.: 143415-52-5
M. Wt: 299.41 g/mol
InChI Key: YCDKRFRIIKNPNR-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: The cyclooctyl group can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The deprotection step, usually carried out under acidic conditions, releases the free amino group, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclododecylpropanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to other cyclic derivatives. This uniqueness can influence the compound’s reactivity and its interactions in biological systems, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

143415-52-5

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

(2S)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

YCDKRFRIIKNPNR-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O

Origin of Product

United States

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